3-Chloro-4,4,4-trifluoro-2-phenylbutanal
Overview
Description
3-Chloro-4,4,4-trifluoro-2-phenylbutanal is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a chloro group, three trifluoromethyl groups, and a phenyl group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,4,4-trifluoro-2-phenylbutanal typically involves the reaction of 3-chloro-4,4,4-trifluoro-2-phenylbutanone with a reducing agent. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding aldehyde.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,4,4-trifluoro-2-phenylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be further reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 3-Chloro-4,4,4-trifluoro-2-phenylbutanoic acid.
Reduction: 3-Chloro-4,4,4-trifluoro-2-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4,4,4-trifluoro-2-phenylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4,4,4-trifluoro-2-phenylbutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.
Comparison with Similar Compounds
- 3-Chloro-4,4,4-trifluoro-2-phenylbutanone
- 3-Chloro-4,4,4-trifluoro-2-phenylbutanoic acid
- 3-Chloro-4,4,4-trifluoro-2-phenylbutanol
Comparison: 3-Chloro-4,4,4-trifluoro-2-phenylbutanal is unique due to the presence of both an aldehyde group and trifluoromethyl groups, which confer distinct reactivity and properties. Compared to its ketone and alcohol analogs, the aldehyde group in this compound allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-4,4,4-trifluoro-2-phenylbutanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6,8-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILMOLQLRJVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)C(C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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